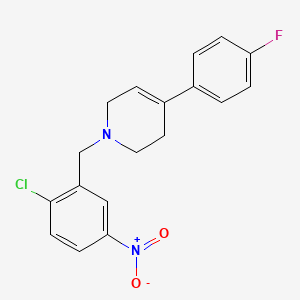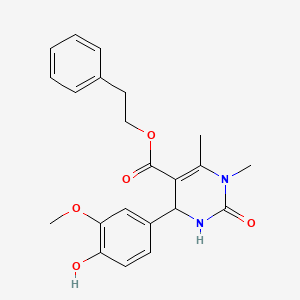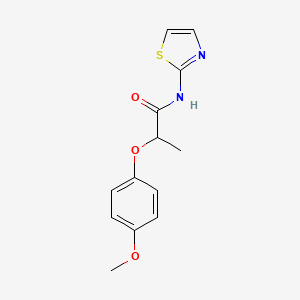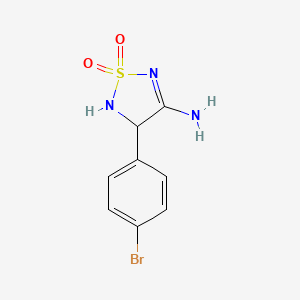
1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is not fully understood, but it is believed to act as a selective antagonist of the serotonin 5-HT2C receptor. This receptor is involved in the regulation of mood, anxiety, and addiction. By blocking the 5-HT2C receptor, this compound may modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which are also involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the release of dopamine in the prefrontal cortex and nucleus accumbens, two brain regions involved in reward and motivation. It also enhances the activity of the GABAergic system, which is the main inhibitory neurotransmitter in the brain. These effects may contribute to the anxiolytic, antidepressant, and anti-addictive properties of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT2C receptor, which allows for precise manipulation of this receptor without affecting other neurotransmitter systems. It also has good pharmacokinetic properties, including good brain penetration and long half-life, which make it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in water and its potential off-target effects at high doses.
Direcciones Futuras
For research on 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate include investigating its therapeutic applications in humans, exploring its molecular mechanisms, and developing new analogs with improved properties.
Métodos De Síntesis
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate involves several steps, including the reaction of 5-bromo-2-methoxybenzyl chloride with piperazine, followed by the reaction of the resulting compound with cyclohexenylmethyl chloride. The final product is obtained by crystallization with oxalic acid. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and addiction. Several studies have shown that this compound has anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and alcohol.
Propiedades
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O.C2H2O4/c1-23-19-8-7-18(20)13-17(19)15-22-11-9-21(10-12-22)14-16-5-3-2-4-6-16;3-1(4)2(5)6/h2-3,7-8,13,16H,4-6,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOBBRSCDUUCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5116774.png)
![N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5116781.png)



![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)

![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)
![1'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5116830.png)

![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)
